molecular formula C5H8O2 B575190 3-(Hydroxymethyl)cyclobutanone CAS No. 183616-18-4

3-(Hydroxymethyl)cyclobutanone

Cat. No.: B575190
CAS No.: 183616-18-4
M. Wt: 100.117
InChI Key: NPBDXRSQLIOUGJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)cyclobutanone is a chemical compound with the molecular formula C5H8O2 and a molecular weight of 100.12 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the coupling of 6-chloropurine with 3-hydroxymethyl-cyclobutanone via its triflate to give both N-7 and N-9 regioisomers . The stereoselective reduction of the N-alkylated ketones yielded quantitatively one stereoisomer in each case .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 204.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . It has a polar surface area of 37 Å2 and a molar volume of 86.0±3.0 cm3 .

Scientific Research Applications

  • Palladium-Catalyzed Reactions : 3-(Hydroxymethyl)cyclobutanone has been used in palladium-catalyzed reactions to produce arylated benzolactones, demonstrating its potential in complex organic syntheses (Matsuda, Shigeno, & Murakami, 2008).

  • Synthesis of Cyclobutanone Derivatives : An efficient route to this compound acetals via a [2+2] cycloaddition reaction has been reported, underlining the chemical's versatility in synthesizing various cyclobutanone derivatives (Kabalka & Yao, 2003).

  • HIV Inhibition Activity : this compound has been used in the synthesis of nucleosides with potential HIV inhibition activity, highlighting its application in medicinal chemistry (Lee-Ruff et al., 1996).

  • Asymmetric Synthesis : This compound has been involved in asymmetric synthesis processes, such as the synthesis of 3,4-dihydrocoumarin derivatives through enantioselective carbon−carbon bond cleavage (Matsuda, Shigeno, & Murakami, 2007).

  • Enzyme-Catalyzed Acylation and Hydrolysis : It has been used in the regio- and enantioselective protection and deprotection of cyclobutanone derivatives using porcine pancreatic lipase, indicating its utility in enzymatic reactions (Salezadeh-Asl & Lee-Ruff, 2005).

  • Synthesis of Carbocyclic Analogues : this compound has been instrumental in synthesizing carbocyclic analogues of nucleosides, which are significant in drug development (Honjo et al., 1989).

  • Intermolecular Cycloaddition Reactions : Its application in intermolecular cycloaddition reactions with aldehydes and ketones has been explored, demonstrating its reactivity and potential for creating diverse organic compounds (Matsuo et al., 2008).

  • Synthesis of Cyclobutanones from Olefins : A general synthesis method of cyclobutanones from olefins and tertiary amides using 3-Hexylcyclobutanone has been reported, showing its application in the formation of cyclobutanones (Schmit et al., 2003).

  • Synthesis of Cyclic Hydroxamic Acids : This compound has been used in the synthesis of cyclic hydroxamic acids, showcasing its role in creating biologically relevant molecules (Banerjee & King, 2009).

  • Study in Mass Spectrometry : It has also been studied in mass spectrometry for understanding the fragmentation patterns of related compounds, indicating its significance in analytical chemistry (Lin et al., 2000).

Safety and Hazards

3-(Hydroxymethyl)cyclobutanone is classified as a flammable liquid and vapor . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

It’s known that cyclobutanones, the class of compounds to which 3-(hydroxymethyl)cyclobutanone belongs, are often used as precursors for nucleoside analogues . These analogues can interact with various cellular targets, particularly enzymes involved in nucleic acid synthesis.

Mode of Action

The mode of action of this compound involves its conversion into nucleoside analogues. This process involves the photochemical ring-expansion of cyclobutanones to an oxacarbene and its subsequent scavenging by 6-chloropurine . The resulting nucleoside analogues can then interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to nucleic acid synthesis, given its conversion into nucleoside analogues . These analogues can interfere with the normal functioning of enzymes involved in these pathways, potentially leading to downstream effects such as inhibition of DNA replication or RNA transcription.

Result of Action

The molecular and cellular effects of this compound’s action are likely dependent on the specific nucleoside analogue that it is converted into . These effects could range from inhibition of enzyme activity to interference with nucleic acid synthesis, potentially leading to cell death or other cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its conversion into nucleoside analogues and its subsequent interactions with cellular targets .

Properties

IUPAC Name

3-(hydroxymethyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBDXRSQLIOUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670329
Record name 3-(Hydroxymethyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183616-18-4
Record name 3-(Hydroxymethyl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)cyclobutan-1-one
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Q & A

Q1: What is the significance of the reaction between 3-(hydroxymethyl)cyclobutanone and 6-chloropurine in nucleoside analog synthesis?

A1: This reaction is crucial for creating a new class of cyclobutene nucleoside analogs. [] The hydroxyl group of this compound is reacted with 6-chloropurine, a precursor to many nucleoside analogs. This coupling results in the formation of both N-7 and N-9 regioisomers, which are important for exploring structure-activity relationships in drug discovery. [] Understanding the regioselectivity of this reaction is essential for optimizing the synthesis of desired isomers.

Q2: What spectroscopic techniques were used to characterize the synthesized cyclobutane nucleoside analogs?

A2: The researchers employed spectroscopic methods to confirm the structures of the synthesized compounds. [] While the specific techniques were not explicitly mentioned, it's common practice to use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation of organic molecules. Single crystal X-ray diffraction was also utilized to determine the absolute configuration of the synthesized compounds. []

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